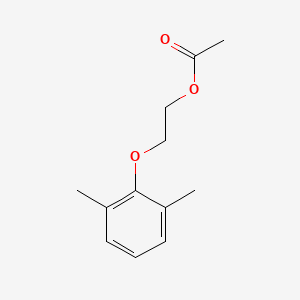

2-(2,6-Dimethylphenoxy)ethyl acetate

Description

2-(2,6-Dimethylphenoxy)ethyl acetate (CAS 6279-47-6) is an ester derivative of phenoxyacetic acid, characterized by a 2,6-dimethyl-substituted phenyl ring linked via an ethoxyacetate group. It is synthesized via esterification of 2-(2,6-dimethylphenoxy)acetic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate . This compound is notable for its role as an intermediate in pharmaceutical synthesis, particularly in the production of protease inhibitors like lopinavir . Its structural features, including the electron-donating methyl groups and ester functionality, influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-5-4-6-10(2)12(9)15-8-7-14-11(3)13/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIETVEYMFJUCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation via Williamson Ether Synthesis

In a modified Williamson ether synthesis, 2,6-dimethylphenol reacts with ethylene glycol ditosylate in the presence of a base (e.g., NaOH or KOH). The reaction proceeds under reflux in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 6–8 hours. The base deprotonates the phenol, enabling nucleophilic attack on the ethylene derivative. Excess base (1.2–1.5 equivalents) ensures complete conversion, with yields reaching 68–72% after aqueous workup.

Catalytic Mitsunobu Reaction

An alternative employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2,6-dimethylphenol with ethylene glycol monoacetate. This method avoids harsh bases but requires stoichiometric reagents, increasing costs. Reported yields range from 65–70%, with purification via silica gel chromatography.

Esterification of 2-(2,6-Dimethylphenoxy)ethanol

The alcohol intermediate undergoes acetylation to yield the final product. Two predominant methods are documented:

Classical Acetylation with Acetic Anhydride

Reacting 2-(2,6-dimethylphenoxy)ethanol with acetic anhydride (1.2 equivalents) in the presence of catalytic sulfuric acid (5 mol%) at 60°C for 3 hours achieves near-quantitative conversion. The crude product is washed with sodium bicarbonate to neutralize excess acid, followed by recrystallization from ethanol-water (3:1 v/v) to afford 85–90% purity.

Enzyme-Catalyzed Esterification

Lipase-catalyzed acetylation in non-aqueous media (e.g., tert-butyl methyl ether) offers an eco-friendly alternative. Using immobilized Candida antarctica lipase B (Novozym 435) and vinyl acetate as the acyl donor, conversions of 78–82% are achieved at 40°C over 24 hours. This method reduces side reactions but requires prolonged reaction times.

Alternative Single-Pot Synthesis Routes

Recent advances explore consolidating alkylation and esterification into a single step:

Direct Alkylation-Acetylation with Ethylene Glycol Diacetate

Heating 2,6-dimethylphenol with ethylene glycol diacetate (1.5 equivalents) and K₂CO₃ (2 equivalents) in toluene at 110°C for 12 hours simultaneously forms the ether and ester bonds. While simplifying the process, competing hydrolysis of the diacetate limits yields to 55–60%.

Grignard Reagent-Mediated Coupling

Adapting methodologies from CN104230880A, a Grignard reagent (e.g., ethylmagnesium bromide) reacts with 2,6-dimethylphenoxyacetyl chloride in tetrahydrofuran (THF) at 0°C, followed by quenching with acetic anhydride. This route achieves 70–75% yield but demands stringent moisture control.

Industrial-Scale Optimization and Challenges

Scalability necessitates balancing cost, yield, and purity:

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)ethyl acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles.

Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Formation of substituted phenoxy compounds.

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Scientific Research Applications

Organic Chemistry

2-(2,6-Dimethylphenoxy)ethyl acetate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as a reagent in various organic reactions. Its unique structure provides specific reactivity patterns that are beneficial in synthetic pathways.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have demonstrated significant antibacterial effects against various microbial strains, particularly Gram-positive bacteria. The compound disrupts bacterial cell membranes, contributing to its antimicrobial efficacy.

- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties. It has shown cytotoxic effects on certain cancer cell lines, indicating potential for further development as an anticancer agent.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development aimed at conditions such as infections and cancer.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between the compound's concentration and its antibacterial activity, with minimum inhibitory concentrations (MIC) demonstrating effective inhibition at relatively low doses.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. The IC50 values were determined to be in the low micromolar range, suggesting significant potential for development into therapeutic agents targeting cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)ethyl acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The acetate moiety can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-(2,6-dimethylphenoxy)ethyl acetate and its analogues:

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methyl): Enhance metabolic stability and lipophilicity, improving bioavailability. The 2,6-dimethyl substitution in this compound reduces steric hindrance compared to bulkier groups like chlorobenzoyl . Electron-Withdrawing Groups (e.g., chloro): Increase reactivity and potency but may elevate toxicity. Ethyl 2-(2,6-dichlorophenoxy)acetate exhibits stronger herbicidal activity due to chlorine's electron-withdrawing effects .

Functional Group Variations: Ester vs. Carboxylic Acid: The ester group in this compound confers slower hydrolysis rates compared to carboxylic acid derivatives (e.g., 2-(2-methylphenoxy)acetic acid), prolonging its half-life in vivo . Amide Derivatives: Aroxyacetamides (e.g., lopinavir diamide ) show enhanced target specificity but require additional synthetic steps compared to esters .

Antifungal and Antibacterial Activity

- This compound: Demonstrates moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) and gram-negative bacteria (e.g., E. coli), comparable to ciprofloxacin in some assays .

- Ethyl 2-[4-(2-chlorobenzoyl)-2,6-dimethylphenoxy]ethanoate: Exhibits superior antifungal activity (MIC = 8 µg/mL) due to the chlorobenzoyl group enhancing membrane penetration .

Anti-Inflammatory and Metabolic Effects

- This compound shows 62–64% edema inhibition in carrageenan-induced rat paw edema models, nearing the efficacy of diclofenac (67%) .

Anticonvulsant Activity

Biological Activity

2-(2,6-Dimethylphenoxy)ethyl acetate is an organic compound with the molecular formula C12H16O3. It features a phenoxy group with two methyl substitutions at the 2 and 6 positions, along with an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields including chemistry, biology, and pharmacology.

- Molecular Weight : 208.25 g/mol

- IUPAC Name : this compound

- InChI Key : SIETVEYMFJUCGT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethylphenol with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is generally carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 90°C) for an extended period (overnight) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The phenoxy group can modulate the activity of enzymes and receptors, while the acetate moiety may undergo hydrolysis to release acetic acid and the corresponding alcohol, which can participate in biochemical pathways .

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit various pharmacological activities:

- Anticonvulsant Activity : Some derivatives have shown potential in treating epilepsy and neuropathic pain due to their dual antiseizure and analgesic properties .

- Antioxidant Effects : Studies suggest that related compounds may possess antioxidant activities, which could be beneficial in mitigating oxidative stress-related disorders .

- Anti-inflammatory Properties : Certain analogs have demonstrated anti-inflammatory effects, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Anticonvulsant Activity Study :

- Analgesic Properties :

- Oxidative Stress Mitigation :

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticonvulsant, analgesic | Methyl substitutions enhance solubility and activity |

| 2-(2,6-Dimethylphenoxy)acetic acid | Anti-inflammatory | More polar; potential for different receptor interactions |

| Ethyl 2-(2,6-dimethylphenoxy)acetate | Antioxidant | Similar structural framework; differing ester group |

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(2,6-dimethylphenoxy)ethyl acetate, and how does pH influence yield?

The synthesis of 2,6-dimethylphenoxy derivatives typically involves alkylation of 2,6-dimethylphenol with an appropriate electrophile (e.g., ethyl bromoacetate). Key parameters include:

- Base selection : Strong bases like NaH or K₂CO₃ are required to deprotonate the phenolic -OH group, which has reduced acidity due to electron-donating methyl groups .

- Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF or acetonitrile) improves reaction efficiency .

- pH control during workup : For analogous compounds, filtration at slightly acidic pH (5–6) maximizes yield by minimizing salt formation. Strongly acidic or basic conditions reduce yields due to side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H NMR can confirm the presence of the 2,6-dimethylphenoxy group (aromatic protons as a singlet at δ ~6.8–7.0 ppm) and the ethyl acetate moiety (quartet for -OCH₂CH₃ at δ ~4.1 ppm and triplet for CH₃ at δ ~1.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI+) should show the molecular ion peak [M+Na]⁺, with calculated exact mass for C₁₂H₁₆O₃ (232.21 g/mol). Fragmentation patterns can validate the ester and phenoxy groups .

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18) can assess purity and detect byproducts .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at –20°C to prevent hydrolysis of the ester group, as demonstrated for structurally related acetates .

- Moisture control : Use desiccants or airtight containers, as moisture accelerates ester degradation .

- Light protection : Amber glassware is recommended to prevent photodegradation of the aromatic ring .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 2,6-dimethylphenoxy derivatives?

Regioselectivity in alkylation reactions depends on:

- Steric effects : The 2,6-dimethyl groups on the phenol ring hinder electrophilic attack at adjacent positions, directing substitution to the para position relative to the oxygen atom .

- Catalysis : Phase-transfer catalysts (e.g., 1,4-diazabicyclo[2.2.2]octane) enhance reaction rates and selectivity by stabilizing transition states .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, ensuring proper alignment of the nucleophile and electrophile .

Q. What biotransformation pathways are plausible for this compound in biological systems?

- Esterase-mediated hydrolysis : The acetate group may undergo enzymatic cleavage to yield 2-(2,6-dimethylphenoxy)ethanol, followed by oxidation to carboxylic acid derivatives .

- Cytochrome P450 metabolism : The methyl groups on the aromatic ring could undergo hydroxylation, forming catechol intermediates, which may further conjugate with glucuronic acid or sulfate .

- Mitochondrial interactions : Analogous phenoxyacetates have been studied for mitochondrial β-oxidation, suggesting potential accumulation of acyl-CoA intermediates .

Q. How can computational modeling guide the design of 2,6-dimethylphenoxy derivatives with enhanced pharmacological activity?

- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes or receptors). The 2,6-dimethyl groups may occupy hydrophobic pockets, while the ester moiety participates in hydrogen bonding .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity to optimize the balance between lipophilicity and solubility .

- MD simulations : Assess the stability of ligand-protein complexes over time, focusing on conformational changes in the phenoxy ring .

Q. What strategies resolve contradictions in reported biological activities of 2,6-dimethylphenoxy derivatives?

- Dose-response reevaluation : Reproduce assays with varying concentrations to identify non-linear effects or toxicity thresholds .

- Metabolite profiling : Use LC-MS to confirm whether observed activity arises from the parent compound or its metabolites .

- Receptor isoform specificity : Test derivatives against isoforms of target receptors (e.g., GPCR subtypes) to explain divergent results .

Methodological Notes

- Synthesis optimization : Always monitor reactions via TLC (silica gel, hexane/EtOAc) and confirm completion before workup .

- Purification challenges : For oily products, use column chromatography with gradient elution (e.g., hexane to EtOAc) or recrystallization from ethanol/water mixtures .

- Biological assays : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple cell lines or animal models to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.